(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol

Catalog No.
S14081618
CAS No.
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)m...

Product Name

(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-2-[(dimethylamino)methyl]phenol

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-13(2)6-9-5-8(10(12)7-14)3-4-11(9)15/h3-5,10,14-15H,6-7,12H2,1-2H3/t10-/m1/s1

InChI Key

HQUOICMQLQOJLI-SNVBAGLBSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(CO)N)O

Isomeric SMILES

CN(C)CC1=C(C=CC(=C1)[C@@H](CO)N)O

The compound (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is a phenolic derivative with the molecular formula C11H18N2O2C_{11}H_{18}N_{2}O_{2} and a molecular weight of approximately 210.27 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms: (s)- and (r)-. The (s)-isomer is characterized by the presence of an amino group and a hydroxyethyl side chain, which contribute to its potential biological activities. The compound is also known by its CAS number, 1213551-65-5, and is structurally related to other dimethylaminomethylphenols, which are important in various chemical applications.

Typical of phenolic compounds, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at the aromatic ring.
  • Acylation Reactions: The hydroxyl group can undergo acylation to form esters.
  • Oxidation Reactions: The phenolic hydroxyl can be oxidized to form quinones or other oxidized derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that compounds similar to (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of aminophenols possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Antidiabetic Effects: Some studies highlight the antidiabetic activity of related compounds, suggesting that they may influence glucose metabolism .
  • Adrenergic Activity: Certain derivatives have been identified as agonists for adrenergic receptors, indicating potential applications in treating cardiovascular conditions .

The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol typically involves:

  • Starting Materials: The synthesis may begin with readily available phenolic compounds and amino alcohols.
  • Reaction Conditions: Common methods include using solvents like ethanol and catalysts such as glacial acetic acid under controlled temperatures.
  • Purification: After the reaction, products are often purified through recrystallization or chromatography to isolate the desired isomer.

Specific synthetic routes may vary based on the desired yield and purity of the final product.

The compound has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may be used as a precursor or active ingredient in drug formulations.
  • Agrochemicals: Its antimicrobial properties suggest potential use in developing agricultural products aimed at pest control.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules for research purposes.

Interaction studies on this compound focus on its behavior when interacting with biological systems:

  • Receptor Binding Studies: Investigating how well the compound binds to specific receptors can provide insights into its pharmacological potential.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized in biological systems can reveal its efficacy and safety profile.

Such studies are crucial for assessing the viability of this compound in therapeutic applications.

Several compounds share structural similarities with (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol, including:

Compound NameCAS NumberMolecular FormulaKey Features
4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol1824331-65-8C11H18N2O2Similar structure without chirality
(r)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol1213194-30-9C11H18N2O2Enantiomer with potentially different biological activity
2-((Dimethylamino)methyl)phenol120-65-0C9H13NOLacks hydroxyethyl functionality but shares dimethylaminomethyl group

Uniqueness

The unique feature of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol lies in its specific chiral configuration and functional groups that contribute to its distinct biological activities compared to its analogs. This chirality may influence its interaction with biological targets, making it an interesting subject for further research in medicinal chemistry.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

210.136827821 g/mol

Monoisotopic Mass

210.136827821 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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